molecular formula C9H17NO2 B13793993 2-Ethoxy-1-piperidin-1-ylethanone CAS No. 600140-45-2

2-Ethoxy-1-piperidin-1-ylethanone

Cat. No.: B13793993
CAS No.: 600140-45-2
M. Wt: 171.24 g/mol
InChI Key: VUEQTCLTKIKUII-UHFFFAOYSA-N
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Description

2-Ethoxy-1-piperidin-1-ylethanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-piperidin-1-ylethanone typically involves the alkylation of piperidine with ethyl chloroacetate, followed by hydrolysis and subsequent cyclization. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-piperidin-1-ylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethoxy-1-piperidin-1-ylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-piperidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-1-piperidin-1-ylethanone is unique due to its specific ethoxy and piperidinyl functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

600140-45-2

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-ethoxy-1-piperidin-1-ylethanone

InChI

InChI=1S/C9H17NO2/c1-2-12-8-9(11)10-6-4-3-5-7-10/h2-8H2,1H3

InChI Key

VUEQTCLTKIKUII-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)N1CCCCC1

Origin of Product

United States

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